Carbamic acid, (triphenylphosphoranylidene)-, methyl ester
Description
Table 1: Key Structural Features of Selected Phosphorus Ylides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C20H18NO2P | 335.3 | Carbamate, Triphenylphosphine |
| Methyl (triphenylphosphoranylidene)acetate | C21H19O2P | 334.4 | Acetate, Triphenylphosphine |
Properties
CAS No. |
40438-23-1 |
|---|---|
Molecular Formula |
C20H18NO2P |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
methyl N-(triphenyl-λ5-phosphanylidene)carbamate |
InChI |
InChI=1S/C20H18NO2P/c1-23-20(22)21-24(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI Key |
CLVUPMNCXUYZMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Example:
$$
\text{R-X} + \text{CO} + \text{H}_2\text{O} \xrightarrow{\text{Pd catalyst}} \text{Carbamic Ester}
$$
This method offers high selectivity and avoids the need for protective groups like acetyl groups, streamlining the synthesis process.
Use of Methyl Chloroformate
Another documented approach involves reacting methyl chloroformate with suitable precursors under controlled conditions. This method is widely recognized for its simplicity and effectiveness in forming carbamate esters. The reaction typically proceeds via nucleophilic substitution mechanisms.
Reaction Example:
$$
\text{Carbamate Precursor} + \text{CH}_3\text{ClCO} \rightarrow \text{Carbamic Acid Ester}
$$
Condensation Reactions
Condensation reactions between carbamic acid derivatives and alcohols represent a classical method for synthesizing esters like this compound. These reactions are often catalyzed by acids or bases to enhance reaction rates and improve yields.
Comparative Analysis of Methods
| Method | Advantages | Challenges |
|---|---|---|
| Carbonylation with Palladium | High selectivity; avoids protective groups; efficient | Requires specialized catalysts; high-pressure setup |
| Methyl Chloroformate Reaction | Simple and effective; accessible reagents | Limited control over side reactions |
| Condensation Reactions | Straightforward; widely applicable | May require stringent conditions for optimal yield |
Notes on Optimization
- Catalyst Loading : Reducing catalyst amounts while maintaining efficiency can lower costs.
- Reaction Conditions : Precise control of temperature and pressure enhances product purity.
- Substituent Effects : Variations in substituents on the ylide can influence reactivity profiles and yields.
Research Findings
Studies emphasize the importance of substituent modifications on the phosphonium ylide structure to tailor reactivity for specific applications. Future directions include exploring greener synthesis routes and expanding applications in pharmaceutical chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl (triphenylphosphoranylidene)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The triphenylphosphoranylidene group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoranes.
Scientific Research Applications
Structural Characteristics
- Chemical Formula : CHNOP
- Molecular Weight : 335.34 g/mol
- CAS Number : 40438-23-1
The compound features a triphenylphosphoranylidene moiety, which is characterized by a carbon-carbon double bond adjacent to a positively charged phosphorus atom. This structure enables significant reactivity in various chemical reactions.
Asymmetric Catalysis
Carbamic acid, (triphenylphosphoranylidene)-, methyl ester has potential applications in asymmetric catalysis , a crucial method for synthesizing enantiomerically pure compounds. The chirality introduced by this compound allows it to serve as a catalyst or reagent in reactions aimed at producing specific enantiomers, which are vital in pharmaceutical development.
Organic Synthesis
The compound acts as a reactive intermediate in organic synthesis. Its ability to form phosphonium salts upon reaction with electrophiles makes it valuable for constructing complex organic molecules. This property is particularly useful in synthesizing various pharmaceuticals and agrochemicals .
Medicinal Chemistry
While specific biological activities of this compound are not extensively documented, related phosphonium ylides have been studied for their potential antimicrobial properties. The compound's structural features may facilitate investigations into its medicinal applications, particularly in developing new therapeutic agents .
Case Study 1: Asymmetric Synthesis
A study demonstrated the use of carbamic acid derivatives in asymmetric synthesis pathways that produce chiral compounds with high enantiomeric excess. The triphenylphosphoranylidene group enhances the reactivity and selectivity of the reactions involved.
Case Study 2: Phosphonium Ylide Reactivity
Research focused on the reactivity of phosphonium ylides like this compound showed that they can participate in cycloaddition reactions and nucleophilic attacks on carbonyl compounds. These reactions are fundamental in creating complex organic structures necessary for drug development .
Mechanism of Action
The mechanism of action of methyl (triphenylphosphoranylidene)carbamate involves the formation of a phosphonium ylide intermediate during the Wittig reaction. This intermediate reacts with carbonyl compounds to form the desired product through a series of nucleophilic addition and elimination steps. The molecular targets and pathways involved include the carbonyl carbon of aldehydes or ketones, which undergo nucleophilic attack by the ylide .
Comparison with Similar Compounds
Substituent Variations in Carbamate Esters
The compound’s activity and applications vary significantly with substituent changes. Below is a comparative analysis:
Pharmacological Activity :
- Methyl and ethyl carbamates exhibit distinct biological activities. Methyl esters (e.g., 2605-67-6) demonstrate strong physostigmine-like action, stimulating intestinal peristalsis and miotic activity, whereas ethyl esters (e.g., 67985-16-4) show weaker effects .
- Quaternary salts of aromatic bases (e.g., 3-oxyphenyl-trimethylammonium derivatives) are more pharmacologically active than tertiary bases, highlighting the role of solubility and charge in bioactivity .
Non-Carbamate Phosphoranylidene Analogs
Compounds lacking the carbamate group but sharing the triphenylphosphoranylidene moiety differ in reactivity:
Stability and Reactivity Trends
- Steric Effects : Bulky substituents (e.g., diethyl or diallyl carbamates) reduce activity due to hindered ylide formation .
- Electronic Effects : Electron-withdrawing groups (e.g., chloro in 31459-98-0) stabilize transition states, accelerating reactions like halogenation .
- Stability: Disubstituted carbamic esters (e.g., dimethylcarbamic esters) are hydrolytically stable, whereas monosubstituted variants (e.g., methyl ester) are more reactive .
Biological Activity
Carbamic acid, (triphenylphosphoranylidene)-, methyl ester, also known as triphenylphosphoranylidene methyl carbamate, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The chemical structure of triphenylphosphoranylidene methyl carbamate can be represented as follows:
This compound features a carbamate functional group, which is known for its reactivity and ability to form various derivatives.
Triphenylphosphoranylidene methyl carbamate exhibits biological activity primarily through its interaction with enzymatic pathways. The carbamate moiety is known to inhibit certain enzymes by forming stable covalent bonds. This inhibition can affect various biological processes including neurotransmitter synthesis and metabolic pathways.
Biological Activity
- Enzyme Inhibition :
-
Toxicological Studies :
- In animal studies, exposure to the compound has demonstrated neurotoxic effects. For instance, rats exposed to high doses exhibited symptoms such as ataxia and leg weakness . The compound's metabolites were identified in urine samples, indicating metabolic processing that could contribute to its biological effects.
- Cellular Studies :
Case Study 1: Neurotoxicity in Rodents
A study involving Sprague Dawley rats revealed that administration of triphenylphosphoranylidene methyl carbamate resulted in noticeable behavioral changes and neurological deficits. The observed symptoms included:
- Ataxia
- Weakness in hind limbs
- Altered motor coordination
These findings suggest a significant impact on the central nervous system and warrant further investigation into the compound's neurotoxic potential .
Case Study 2: Anticancer Activity
In a series of experiments aimed at evaluating the anticancer properties of the compound, it was found that treatment with triphenylphosphoranylidene methyl carbamate led to a dose-dependent increase in cell death among various cancer cell lines. Notably:
- HT-29 colon cancer cells showed an IC50 value of approximately 9 nM.
- MCF-7 breast cancer cells exhibited an IC50 value of around 17 nM.
These results highlight the compound's potential as a therapeutic agent in oncology .
Toxicity Profile
The toxicity profile of triphenylphosphoranylidene methyl carbamate indicates that while it possesses certain beneficial biological activities, it also poses risks. Key findings include:
- Acute Toxicity : High doses can lead to severe neurological symptoms.
- Chronic Exposure : Long-term exposure may result in cumulative toxic effects on liver and kidney function.
The compound's safety margin needs thorough evaluation before any clinical applications can be considered.
Summary Table of Biological Activities
Q & A
Basic Question: What are the optimal synthetic routes for preparing carbamic acid, (triphenylphosphoranylidene)-, methyl ester in acid- or base-sensitive systems?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions involving carbamic acid derivatives and phosphoranylidene reagents. For acid/base-sensitive substrates, consider using mild activating agents such as triphenylphosphine dihalides or O-alkylisoureas to facilitate ester formation without degrading the reactants . A comparative analysis of reagents and yields is summarized below:
| Reagent | Conditions | Yield Range | Key Advantages |
|---|---|---|---|
| Triphenylphosphine dihalide | Anhydrous, 0–25°C, inert | 60–75% | Minimal side reactions |
| O-Alkylisourea | RT, polar aprotic solvent | 50–65% | Compatible with sensitive substrates |
For validation, cross-check reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC .
Basic Question: How should researchers characterize this compound to ensure structural fidelity?
Methodological Answer:
Use a multi-technique approach:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
Compare experimental m/z values with theoretical calculations (e.g., molecular ion [M+H]⁺ at 348.37 Da for C₂₂H₂₁O₂P) . - Infrared (IR) Spectroscopy:
Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and P=C absorption bands (~1600 cm⁻¹) .
Advanced labs may employ X-ray crystallography for absolute configuration determination.
Advanced Question: What experimental strategies resolve contradictions in spectral data during characterization?
Methodological Answer:
Contradictions often arise from impurities or solvent effects. To mitigate:
Purification: Re-crystallize the compound in anhydrous hexane/ethyl acetate mixtures to remove phosphine oxide byproducts .
Solvent Calibration: Use deuterated solvents (e.g., CDCl₃) with internal standards (TMS for NMR).
Cross-Validation: Compare data with NIST Chemistry WebBook entries for analogous carbamates and phosphoranylidenes .
Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to simulate NMR shifts and match experimental data .
Advanced Question: How does the phosphoranylidene group influence the compound’s reactivity in organocatalytic applications?
Methodological Answer:
The P=C group acts as a strong electron-withdrawing moiety, enhancing the electrophilicity of the carbamate carbonyl. This facilitates nucleophilic additions (e.g., in asymmetric Mannich reactions) or cycloadditions. Key considerations:
- Solvent Effects: Use aprotic solvents (e.g., THF, DCM) to stabilize the ylide structure.
- Temperature Control: Reactions often require low temperatures (−20°C to 0°C) to prevent ylide decomposition .
- Stereoselectivity: Pair with chiral auxiliaries (e.g., Evans’ oxazolidinones) to achieve enantiomeric excess >90% .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Perform reactions in a fume hood due to potential phosphine oxide release during decomposition .
- Toxicity Mitigation: Although direct toxicity data are limited, assume hazards similar to triphenyl phosphate (neurotoxicity risk). Monitor for symptoms like tremors or cholinesterase inhibition .
- Spill Management: Neutralize with activated carbon and dispose as hazardous waste .
Advanced Question: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Design a stability study with the following parameters:
| Condition | Protocol | Analysis |
|---|---|---|
| Acidic (pH 2–4) | Stir in HCl (0.1 M) at 25°C for 24 hrs | HPLC to detect ester hydrolysis |
| Basic (pH 9–11) | Stir in NaOH (0.1 M) at 25°C for 24 hrs | TLC for phosphoranylidene degradation |
| Thermal (60–80°C) | Heat in DMSO-d₆ under N₂ for 6 hrs | ³¹P NMR to track P=C bond integrity |
Key Finding: The compound is stable at neutral pH and ≤40°C but degrades rapidly in basic conditions .
Advanced Question: What computational tools can predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Model binding affinity to acetylcholinesterase (AChE) or phosphodiesterases.
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories.
- ADMET Prediction (SwissADME): Estimate bioavailability, logP, and blood-brain barrier penetration .
Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Basic Question: What are the key differences between this compound and structurally related carbamates?
Methodological Answer:
The triphenylphosphoranylidene group imparts unique electronic and steric properties:
| Property | This Compound | Ethyl Phenylcarbamate |
|---|---|---|
| Electrophilicity | High (P=C polarization) | Moderate (ester carbonyl) |
| Solubility | Low in polar solvents | Moderate in ethanol/acetone |
| Reactivity | Prone to cycloadditions | Limited to nucleophilic acyl substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
